molecular formula C19H13NO B1667138 1,4-Diphenylcyclopenta[d][1,2]oxazine CAS No. 109940-24-1

1,4-Diphenylcyclopenta[d][1,2]oxazine

Cat. No. B1667138
CAS RN: 109940-24-1
M. Wt: 271.3 g/mol
InChI Key: SZURTHZUMQPHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BLT-3 is a novel inhibitor of scavenger receptor BI (SR-BI).

Scientific Research Applications

Antimicrobial and Antifungal Properties

1,4-Diphenylcyclopenta[d][1,2]oxazine derivatives have shown promise in biotechnologies, particularly for their antimicrobial and antifungal activities. A study by Tyrkov et al. (2022) found that certain compounds derived from 1,4-Diphenylcyclopenta[d][1,2]oxazine can inhibit the growth of bacteria such as Staphylococcus aureus and E. coli, as well as fungi like Candida albicans. This positions them as potential candidates for new drugs with antimicrobial and antifungal properties.

Antioxidant Activity

The chemistry of unsaturated ring-fused 1,3-oxazines, which are related to 1,4-Diphenylcyclopenta[d][1,2]oxazine, has attracted interest due to their versatile pharmacological applications, including their antioxidant properties. Firpo et al. (2019) evaluated the in vitro and ex vivo antioxidant activity of certain cyclohexene-fused oxazines, discovering good antioxidant properties. This suggests potential applications in developing biologically active compounds with antioxidant capabilities.

Electronics Applications

Oxazine-based chemistry, including 1,4-Diphenylcyclopenta[d][1,2]oxazine, offers an alternative to thiophene and pyrrole semiconductors in electronics. A study conducted by Tice et al. (2017) showed that discrete monomers or polymers derived from 1,4-disubstituted cyclopenta[d][1,2]oxazines could serve as efficient hole carriers for novel electronic devices.

Synthesis of Novel Heterocyclic Compounds

1,4-Diphenylcyclopenta[d][1,2]oxazine derivatives are useful in the synthesis of novel heterocyclic compounds. Liu et al. (2009) reported a gold-catalyzed 1,3-dipolar cycloaddition method for synthesizing highly substituted furo[3,4-d][1,2]-oxazines. Such methods are significant in organic synthesis, particularly for constructing biologically active compounds and valuable synthetic building blocks.

properties

CAS RN

109940-24-1

Product Name

1,4-Diphenylcyclopenta[d][1,2]oxazine

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

1,4-diphenylcyclopenta[d]oxazine

InChI

InChI=1S/C19H13NO/c1-3-8-14(9-4-1)18-16-12-7-13-17(16)19(21-20-18)15-10-5-2-6-11-15/h1-13H

InChI Key

SZURTHZUMQPHPG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=C3C(=NO2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=C3C(=NO2)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BLT3;  BLT 3;  BLT-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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